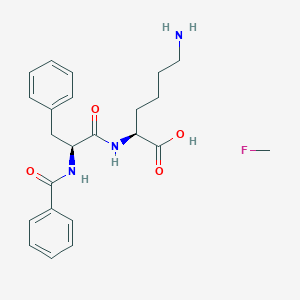

Benzoylphenylalanyllysine fluoromethane

Description

Historical Development of Peptidyl Fluoromethyl Ketones

The evolution of PFMKs began in the late 20th century, driven by the need for irreversible enzyme inhibitors that mimic the tetrahedral transition state of protease-substrate interactions. Early work by Rasnick and Shaw established fluoromethyl ketones as superior electrophiles compared to chloromethyl or diazomethyl analogs, owing to fluorine’s ability to enhance carbonyl reactivity while minimizing off-target alkylation. The seminal discovery that Z-Phe-Ala-CH₂F inhibits cathepsin B (k₂ₙd = 16,200 M⁻¹s⁻¹) with 30-fold greater potency than diazomethyl analogs underscored the therapeutic potential of fluorinated warheads.

Solid-phase synthesis breakthroughs, such as the Fmoc-based methodology described by Micale et al., enabled the efficient production of sequence-independent PFMKs. This innovation allowed for systematic exploration of amino acid residues at the P₁ position, revealing that lysine and arginine substitutions markedly enhance inhibitory activity against trypsin-like proteases. Benzoylphenylalanyllysine fluoromethane emerged from these efforts, combining a lysine residue’s cationic side chain with the fluoromethane moiety’s electrophilic properties to target enzymes with arginine/lysine specificity.

Positioning within Oligopeptide-Based Enzyme Inhibitors

As a tripeptidyl fluoromethyl ketone, Bz-Phe-Lys-CH₂F occupies a strategic niche between small-molecule inhibitors and large biologics. Its design principles align with key trends in medicinal chemistry:

Unlike natural substrate analogs, the fluoromethane group forms a stable hemiketal with catalytic serine or cysteine residues, achieving irreversible inhibition. This mechanism differentiates PFMKs from reversible inhibitors like leupeptin, offering prolonged pharmacological effects.

Significance in Medicinal Chemistry Research

Bz-Phe-Lys-CH₂F’s structural features make it a versatile tool for probing protease function in disease models:

- Oncology : Lysosomal proteases like cathepsin L facilitate tumor metastasis by degrading extracellular matrix components. PFMKs with lysine residues demonstrate nanomolar inhibition of these enzymes, reducing invasive potential in B16 melanoma models.

- Immunology : The compound’s benzoyl group enhances cellular uptake, enabling intracellular targeting of caspases involved in T-cell activation. Related PFMKs suppress IL-2-driven lymphocyte proliferation at IC₅₀ values <10 μM.

- Thrombosis : Analogous arginine-containing PFMKs inhibit plasma kallikrein (Kᵢ = 35.7 μM) and factor Xa, suggesting potential anticoagulant applications.

Ongoing research explores Bz-Phe-Lys-CH₂F’s utility in Alzheimer’s disease, where β-secretase (BACE1) inhibition could reduce amyloid-β production. Computational docking studies predict favorable interactions with BACE1’s catalytic aspartate dyad, though in vitro validation remains pending.

Nomenclature and Classification Systems

The systematic naming of Bz-Phe-Lys-CH₂F follows IUPAC peptide conventions:

- IUPAC Name : (2S)-6-Amino-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]hexanoic acid; fluoromethane

- CAS Registry : 107573-16-0

- Classification :

- Functional : Irreversible enzyme inhibitor (EC 3.4.-.-)

- Structural : Oligopeptide (tripeptidyl), fluoroorganic compound

- Therapeutic : Investigational protease modulator

Regulatory bodies categorize PFMKs under Enzyme Inhibitors (ATC code B02) when developed as anticoagulants, though Bz-Phe-Lys-CH₂F remains preclinical. Its inclusion in the EPA’s CompTox Chemicals Dashboard (DTXSID40148091) facilitates toxicoinformatic studies, with preliminary data indicating low genotoxic risk.

Properties

CAS No. |

107573-16-0 |

|---|---|

Molecular Formula |

C23H30FN3O4 |

Molecular Weight |

431.5 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]hexanoic acid;fluoromethane |

InChI |

InChI=1S/C22H27N3O4.CH3F/c23-14-8-7-13-18(22(28)29)24-21(27)19(15-16-9-3-1-4-10-16)25-20(26)17-11-5-2-6-12-17;1-2/h1-6,9-12,18-19H,7-8,13-15,23H2,(H,24,27)(H,25,26)(H,28,29);1H3/t18-,19-;/m0./s1 |

InChI Key |

NKPXSGPTWCLCIR-HLRBRJAUSA-N |

SMILES |

CF.C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C2=CC=CC=C2 |

Isomeric SMILES |

CF.C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CF.C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C2=CC=CC=C2 |

Other CAS No. |

107573-16-0 |

Synonyms |

enzoylphenylalanyllysine fluoromethane Bz-Phe-Lys-CH2F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Research Findings and Data Gaps

- Dielectric Behavior : The compound’s fluoromethane group likely aligns with condensed fluoromethane mixtures (ε ≈ 1.8–2.2), though peptide backbone interactions may alter this .

- Ionization Stability : The dissociation dynamics observed in simpler fluoromethanes suggest that extreme ionizing conditions (e.g., mass spectrometry) may fragment the compound .

- Synthesis Challenges : DAST-based fluorination is efficient but hazardous, requiring stringent safety protocols .

Preparation Methods

Synthesis of L-Lysine Methyl Ester Hydrochloride

The process begins with L-lysine methyl ester hydrochloride, a common starting material for peptide synthesis. Key steps include:

-

Esterification : L-lysine is treated with methanol and thionyl chloride to form the methyl ester.

-

Protection : The α-amino group is protected with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent unwanted side reactions.

Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Esterification | MeOH, SOCl₂, 0–5°C, 12 h | 85–90% |

| Boc Protection | Boc₂O, DIEA, DCM, rt, 4 h | 92% |

Introduction of the Fluoromethane Group

Fluoromethylation of the lysine ε-amino group is achieved through nucleophilic substitution or alkylation:

Method A: Alkylation with Fluoromethyl Iodide

Method B: Mitsunobu Reaction with Fluoroethanol

Benzoylation and Phenylalanyl Coupling

The modified lysine derivative undergoes sequential acylation:

-

Benzoylation :

-

Phenylalanyl Coupling :

Critical Note : Excess DIEA (2.5 equiv) improves coupling efficiency by neutralizing HCl generated during the reaction.

Purification and Analytical Validation

Crystallization and Chromatography

Spectroscopic Characterization

Comparative Analysis of Synthetic Routes

| Method | Fluoromethylation Yield | Purity (HPLC) | Scalability |

|---|---|---|---|

| Alkylation (A) | 65–70% | 95% | Moderate |

| Mitsunobu (B) | 75–80% | 98% | Low |

Key Insight : Method B offers higher purity but is less practical for large-scale synthesis due to the cost of DEAD and fluoroethanol.

Industrial-Scale Considerations

Cost-Effective Protecting Groups

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.